trans-4-Aminoadamantan-1-ol Hydrochloride

Descripción general

Descripción

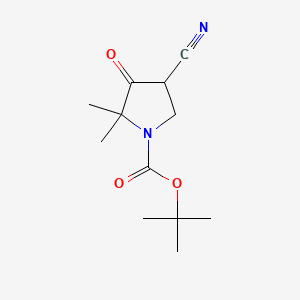

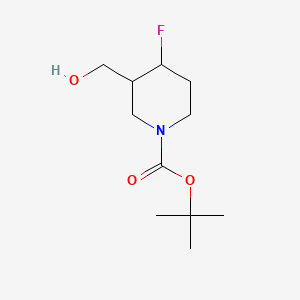

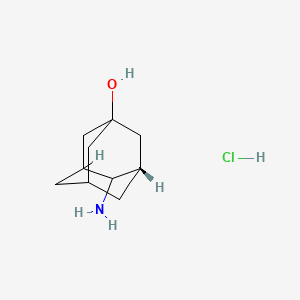

Trans-4-aminoadamantan-1-ol hydrochloride is a chemical compound that belongs to the group of aminoadamantanes . It has a molecular weight of 203.71 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of trans-4-aminoadamantan-1-ol hydrochloride involves several steps . The process starts with 5-hydroxy-2-adamantantanone as raw material, which is oximated using hydroxylamine hydrochloride. This is followed by hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol. The final steps involve acidification, salt formation, and recrystallization with methanol to obtain the trans-4-amino-1-adamantanol hydrochloride .Molecular Structure Analysis

The molecular formula of trans-4-aminoadamantan-1-ol hydrochloride is C10H18ClNO . The structure is unique, with the amino group on the adamantane ring located in the trans position .Physical And Chemical Properties Analysis

Trans-4-aminoadamantan-1-ol hydrochloride is a solid at room temperature . It is white to almost white in color .Aplicaciones Científicas De Investigación

Synthesis of Adamantane Derivatives

“Trans-4-Aminoadamantan-1-ol Hydrochloride” is used in the synthesis of adamantane derivatives . The method for synthesizing this compound involves using 5-hydroxy-2-adamantanone as a raw material and aqueous ammonia as a solvent . This method has high atom economy and meets the requirement of green chemistry .

Medical Research

This compound has been applied to the design and screening of new drug molecules . Many pharmaceutical companies such as Roche, the wild justice of salt, Belgian Jansen Pharma Inc., Abbott, Merck, Johnson & Johnson have used trans-4-amino-1-hydroxyadamantane in their research .

Antiviral Applications

The compound has been used in the synthesis of antiviral drugs. For example, hydrochloric acid amantadine, a derivative of diamantane, is used for the prophylactic treatment of influenza A virus-induced upper respiratory disease .

Treatment of Cerebrovascular Disorder Disease and Senile Dementia

Hydrochloric acid amantadine, which utilizes the fat-soluble properties of diamantane, can also be used for treating cerebrovascular disorder disease and senile dementia .

Livestock and Poultry Treatment

Rimantadine hydrochloride, another derivative of diamantane, is mainly used in the treatment of livestock and poultry cold caused by A type influenza virus . It also has an analgesic effect and improves humoral immunity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mecanismo De Acción

Target of Action

Trans-4-Aminoadamantan-1-ol Hydrochloride is a chemical compound that belongs to the group of aminoadamantanes The primary targets of this compound are currently not well-documented in the available literature

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature

Propiedades

IUPAC Name |

(3S)-4-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8?,9?,10?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPNQFVPHYHHO-VSLJLWNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC3(CC1CC(C3)C2N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670480 | |

| Record name | (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Aminoadamantan-1-ol Hydrochloride | |

CAS RN |

62075-23-4 | |

| Record name | (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)